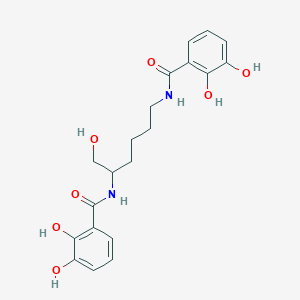

Myxochelin A

描述

麦氏素A 是一种微生物代谢产物,属于邻苯二酚类铁载体家族。 它由多种粘细菌菌株产生,包括小球型农杆菌和盘状血管菌 . 这种化合物因其多种生物活性而备受关注,包括其抑制肿瘤细胞侵袭的能力 .

准备方法

合成路线和反应条件: 麦氏素A 的合成涉及通过非核糖体肽合成酶 MxcG 将 2,3-二羟基苯甲酸单元连接到 L-赖氨酸的氨基 . 合成路线从叔丁氧羰基保护的赖氨酸开始,经过一系列反应,包括还原、保护和偶联,形成最终产物 .

工业生产方法: 麦氏素A 的工业生产通常涉及粘细菌菌株(如小球型农杆菌)的发酵。 然后对培养液进行提取和纯化,以分离该化合物 .

化学反应分析

反应类型: 麦氏素A 经历多种化学反应,包括:

氧化: 麦氏素A 可以被氧化形成醌衍生物。

还原: 还原反应可以将麦氏素A 转化为其还原形式。

取代: 取代反应可以在麦氏素A 分子中引入不同的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应。

科学研究应用

Antitumor Activity

Myxochelin A has been identified as a potential lead compound in cancer therapy due to its ability to inhibit tumor cell invasion. Research indicates that both enantiomers of this compound, (R)- and (S)-myxochelin A, exhibit significant inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells without inducing cytotoxicity at lower concentrations. Specifically, concentrations below 1.0 mg/ml showed no cytotoxic effects, while a weak growth inhibition was observed at 3.0 mg/ml .

Case Study: In Vitro Tumor Cell Invasion

- Objective : To assess the anti-invasive properties of this compound.

- Method : Transwell cell culture chamber assays were utilized to evaluate the invasion of colon cancer cells through a Matrigel matrix.

- Results : Both enantiomers inhibited cell invasion in a dose-dependent manner, suggesting their potential as anti-metastatic agents in cancer treatment .

Antimicrobial Properties

This compound is classified as a catechol siderophore, which plays a crucial role in iron acquisition for microorganisms. Its antimicrobial activity has been demonstrated against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to chelate iron makes it an attractive candidate for developing new antimicrobial agents, especially amid rising antibiotic resistance .

Case Study: Inhibition of Human 5-Lipoxygenase

- Objective : To evaluate the inhibitory effects of this compound on human enzymes.

- Method : IC50 values were determined for this compound against human 5-lipoxygenase.

- Results : The compound exhibited potent inhibitory activity comparable to established anti-inflammatory agents, indicating its potential therapeutic applications in inflammatory diseases .

Biosynthesis and Structural Insights

The biosynthetic pathway of this compound has been elucidated through studies that reconstitute its biosynthesis in vitro. Key proteins involved include MxcE, MxcF, and MxcG, which facilitate the assembly of Myxochelin from precursor molecules such as ATP and 2,3-dihydroxybenzoic acid . Understanding this pathway not only aids in the production of this compound but also opens avenues for synthetic modifications that could enhance its bioactivity.

Table 1: Key Components in this compound Biosynthesis

| Component | Role |

|---|---|

| MxcE | Enzyme involved in precursor assembly |

| MxcF | Facilitates enzymatic reactions |

| MxcG | Contributes to structural formation |

Environmental Applications

Recent studies have highlighted the role of this compound in microbial ecology, particularly its function in metal ion uptake and redox chemistry. The compound enhances microbial survival in iron-limited environments by facilitating iron acquisition through chelation . This aspect is crucial for biogeochemical cycles and can be leveraged for bioremediation strategies.

Case Study: Microbial Iron Uptake

- Objective : To investigate the role of this compound in microbial iron transport.

- Method : Experiments were conducted to observe the growth of Myxococcus xanthus under iron-restricted conditions supplemented with this compound.

- Results : Enhanced growth was observed, demonstrating its effectiveness as a siderophore for iron acquisition .

作用机制

麦氏素A 主要通过铁螯合发挥作用。 它以高亲和力与铁离子结合,从而剥夺微生物生长所需的必需金属 . 在癌细胞中,麦氏素A 通过干扰细胞粘附、细胞外基质的酶促降解和细胞迁移来抑制侵袭过程 . 它还抑制 5-脂氧合酶的活性,5-脂氧合酶是参与炎症反应的酶 .

类似化合物:

麦氏素B: 另一种由粘细菌产生的铁载体,其结构与麦氏素A 相似,但具有不同的官能团.

假麦氏素A: 具有相似生物合成途径但结构特征不同的铁载体.

烟酸麦氏素(N1、N2、N3): 新发现的麦氏素A 同系物,具有不寻常的烟酸部分.

独特性: 麦氏素A 的独特性在于其强大的抗肿瘤活性及其在非细胞毒性浓度下抑制肿瘤细胞侵袭的能力 . 其多种生物活性,包括抗菌和铁螯合特性,使其成为各种科学和工业应用的宝贵化合物 .

相似化合物的比较

Myxochelin B: Another siderophore produced by myxobacteria, similar in structure to Myxochelin A but with different functional groups.

Pseudochelin A: A siderophore with a similar biosynthetic pathway but distinct structural features.

Nicotinic Myxochelins (N1, N2, N3): Newly discovered congeners of this compound featuring an unusual nicotinic acid moiety.

Uniqueness: this compound is unique due to its potent antitumor activity and its ability to inhibit tumor cell invasion at non-cytotoxic concentrations . Its diverse biological activities, including antibacterial and iron-chelating properties, make it a valuable compound for various scientific and industrial applications .

属性

IUPAC Name |

N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVGSNESTZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923279 | |

| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120243-02-9 | |

| Record name | Myxochelin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Myxochelin A?

A1: this compound has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.

Q2: Which enzymes are crucial for this compound biosynthesis?

A2: this compound biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final this compound structure. []

Q3: How is this compound released from the NRPS enzyme during biosynthesis?

A3: this compound is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in this compound. [, ]

Q4: Does the enzyme MxcL play a role in this compound biosynthesis?

A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in this compound production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]

Q5: What is the primary function of this compound?

A5: this compound acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]

Q6: Does this compound possess other biological activities besides iron chelation?

A6: Yes, research has shown that this compound also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]

Q7: How potent is this compound as a 5-LO inhibitor compared to its analogues?

A7: Interestingly, this compound exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]

Q8: Does the iron-chelating ability of this compound directly contribute to its 5-LO inhibitory activity?

A8: While this compound's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []

Q9: Are there any potential therapeutic applications for this compound or its analogues based on their 5-LO inhibitory activity?

A9: The potent 5-LO inhibitory activity of this compound and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.

Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of this compound and its analogues?

A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]

Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?

A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []

Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?

A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []

Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?

A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。